(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol
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Overview
Description
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the ethan-1-ol backbone makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane derivative.
Amination: The indane derivative undergoes amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to achieve the desired chiral purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: Reduction of the amino group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), ethanol (EtOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: A similar compound with a different stereochemistry.
2,3-Dihydro-1H-inden-1-amine: Lacks the hydroxyl group present in (2R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol.
6-Bromo-2,3-dihydro-1H-inden-1-amine: Contains a bromine substituent on the indane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,13H,5-7,12H2/t11-/m0/s1 |
InChI Key |
FWBRFGTZFOUEIF-NSHDSACASA-N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@H](CO)N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(CO)N |
Origin of Product |
United States |
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